5-Chloro-8-quinolyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

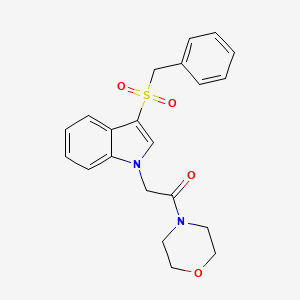

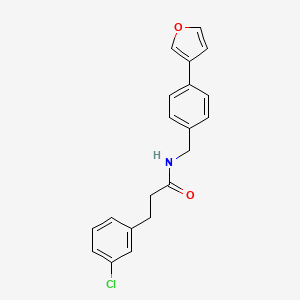

5-Chloro-8-quinolyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C16H10BrClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 5-Chloro-8-quinolyl 4-bromobenzenesulfonate is defined by its linear formula: C16H10BrClN2O2 . This indicates that the molecule is composed of 16 carbon atoms, 10 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Aplicaciones Científicas De Investigación

Efficient Optical-to-THz Conversion Organic Crystals

This research highlights the synthesis and application of nonlinear optical ionic quinolinium crystals, utilizing chloro and bromo substituents, for efficient optical-to-THz conversion. The study demonstrates that these crystals, specifically 2-(4-hydroxystyryl)-1-methylquinolinium 4-chlorobenzenesulfonate, exhibit superior optical-to-THz conversion characteristics compared to conventional inorganic crystals, suggesting potential for advancements in THz technology (Lee et al., 2018).

Spectroscopic Study of Zinquin-Related Fluorophore Analogues

Another study focuses on the synthesis of Zinquin ester analogues, aiming at developing specific fluorophores for Zn(II). This research outlines the process of synthesizing various methoxy isomers and their capability to form fluorescent complexes with Zn(II), showing the compound's potential in biochemical applications for zinc detection (Kimber et al., 2003).

Synthesis and Asymmetric Diels-Alder Reactions

This paper describes the synthesis of (S)-2-p-tolylsulfinyl-1,4-benzoquinone and its application in Diels-Alder reactions, showcasing the chemical's utility in facilitating selective organic reactions and synthesizing complex organic compounds (Carreño et al., 1989).

Preconcentration of Trace Metals from Sea Water

Research into the preconcentration of ions from sea water using 8-quinolinol-bonded polymer supports highlights the application of such chemical structures in environmental science and analytical chemistry for trace metal analysis (Willie et al., 1983).

Drug Candidate for Neuropsychiatric and Neurological Disorders

A study introduces a tetracyclic quinoxaline derivative, showcasing its binding affinities to serotonin and dopamine receptors. This compound, serving as a multifunctional drug candidate, indicates the chemical's potential in developing treatments for neuropsychiatric and neurological disorders (Li et al., 2014).

Ring Halogenations of Polyalkylbenzenes

Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts demonstrates the chemical's role in facilitating selective halogenation reactions, essential for organic synthesis and chemical manufacturing (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

Sigma-Aldrich, a provider of this compound, sells it as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Mecanismo De Acción

Target of Action

The primary target of 5-Chloro-8-quinolyl 4-bromobenzenesulfonate is currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

A related compound, 5-chloro-8-quinolyl group (clq), has been used as a protecting group of phosphate in the synthesis of oligonucleotides . This suggests that 5-Chloro-8-quinolyl 4-bromobenzenesulfonate might also interact with biochemical pathways related to nucleotide synthesis or modification.

Propiedades

IUPAC Name |

(5-chloroquinolin-8-yl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATSIBCPYIFLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-quinolyl 4-bromobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2843656.png)

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)